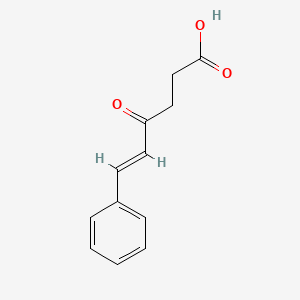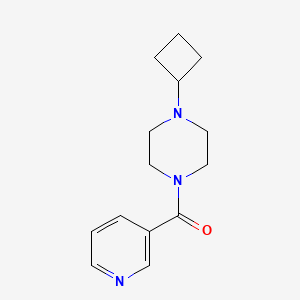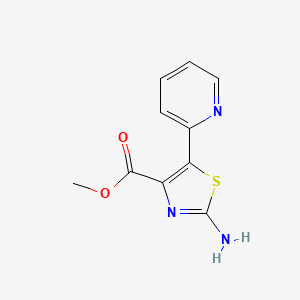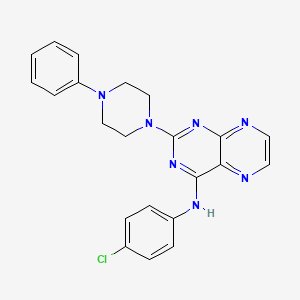![molecular formula C21H25N3O3S2 B2440593 1-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1260997-50-9](/img/structure/B2440593.png)
1-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C21H25N3O3S2 and its molecular weight is 431.57. The purity is usually 95%.
BenchChem offers high-quality 1-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antagonism of GnRH Receptors
One significant application is in the development of human GnRH receptor antagonists, which are vital for treating reproductive diseases. A study emphasized the importance of specific groups in the core structure of thieno[2,3-d]pyrimidine-2,4-diones for receptor binding activity, highlighting the potential of these compounds in targeted therapy (Guo et al., 2003).
Antibacterial Applications
Thieno[2,3-d]pyrimidines have been synthesized for their potential antibacterial properties. Research involving the synthesis and evaluation of these compounds in various substituted forms suggests their utility in developing new antibacterial agents (More et al., 2013).
Anticancer Activity
Research into pyridine and thiazolopyrimidine derivatives using 1-ethylpiperidone as a synthon has indicated potential anticancer activities. These compounds have been evaluated for their efficacy in inhibiting cancer cell growth, showing promise in oncology (Hammam et al., 2001).
Antimitotic Agents
Compounds related to 1-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione have shown potential as antimitotic agents. These derivatives have been observed to exhibit antitumor activity in mice, suggesting their use in cancer treatment (Temple et al., 1992).
Fusions with N-Heterocyclic Moieties
Research has been conducted on fusing thieno[2,3-d]pyrimidines with various N-heterocyclic moieties, expanding the scope of their applications in medicinal chemistry. This research opens avenues for the development of new pharmaceutical compounds with varied biological activities (Ahmed et al., 1999).
Polymer Solar Cells
A novel application of related compounds is in the development of electron transport layers for inverted polymer solar cells. This usage demonstrates the versatility of these compounds beyond traditional pharmaceutical applications (Hu et al., 2015).
Crystal Structure Analysis
The crystal structure of derivatives of this compound has been analyzed to understand their intermolecular interactions. This information is crucial for designing drugs with specific binding properties (Elgemeie et al., 2015).
Propriétés
IUPAC Name |
1-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-3-(2-thiophen-2-ylethyl)-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N3O3S2/c1-2-15-6-3-4-10-22(15)18(25)14-24-17-9-13-29-19(17)20(26)23(21(24)27)11-8-16-7-5-12-28-16/h5,7,9,12-13,15,19H,2-4,6,8,10-11,14H2,1H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAYMVAFGNPWEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N3O3S2+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)thieno[3,2-d]pyrimidine](/img/structure/B2440511.png)

![2-(((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol](/img/structure/B2440514.png)
![(Z)-4-butoxy-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2440518.png)
![1-[3-(Furan-2-yl)-2-azaspiro[3.4]octan-2-yl]prop-2-en-1-one](/img/structure/B2440519.png)
![2-[1-(1H-1,2,4-triazol-3-yl)cyclobutyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2440521.png)

![2-(Furan-2-yl)-5-((4-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2440526.png)




![4-(1,3-benzodioxol-5-yl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazole-5-carbonitrile](/img/structure/B2440532.png)
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2440533.png)